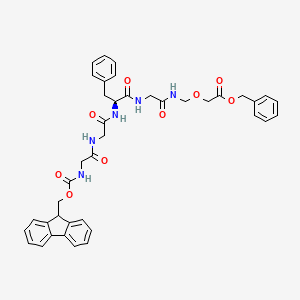
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a cleavable antibody-drug conjugate (ADC) linker. It features an Fmoc (fluorenylmethyloxycarbonyl) group and a benzyl (Cbz) protecting group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group of glycine.
Peptide Bond Formation: Glycine, glycine, and L-phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Cbz Protection: The benzyl (Cbz) group is introduced to protect the amine group of glycinamide.
Final Assembly: The protected peptide is assembled, and the final product is purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to perform the peptide coupling reactions.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Quality Control: The product is analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure purity and identity.
化学反应分析
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzyl (Cbz) group can be removed via hydrogenolysis.
Substitution Reactions: The free amine obtained after deprotection can undergo various substitution reactions to form new conjugates.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Cbz Deprotection: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenolysis.
Major Products Formed
Free Amine: Obtained after Fmoc and Cbz deprotection.
Conjugates: Formed by reacting the free amine with various electrophiles.
科学研究应用
Chemistry
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is used as a linker in the synthesis of antibody-drug conjugates (ADCs). It facilitates the attachment of cytotoxic drugs to antibodies, enhancing targeted drug delivery .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a tool for probing the activity of various enzymes .
Medicine
In medicinal chemistry, this compound is employed in the development of targeted cancer therapies. It helps in delivering cytotoxic drugs specifically to cancer cells, minimizing side effects .
Industry
In the pharmaceutical industry, this compound is used in the production of ADCs, which are a class of targeted cancer therapies. It is also used in the synthesis of other bioactive peptides .
作用机制
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves its role as a linker in ADCs. The Fmoc group protects the amine during synthesis, and its removal allows for further conjugation. The benzyl (Cbz) group protects the amine of glycinamide, and its removal via hydrogenolysis releases the active amine. This active amine can then form a bond with a cytotoxic drug, facilitating targeted drug delivery .
相似化合物的比较
Similar Compounds
Fmoc-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide: Similar structure but with a terminal carboxylic acid group instead of the Cbz group.
Fmoc-Gly-Gly-L-Phe-N-[(Cbz-ethoxy)methyl]Glycinamide: Similar structure but with an ethoxy group instead of the estermethoxy group.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is unique due to its specific protecting groups, which allow for selective deprotection and conjugation. This makes it highly versatile for use in ADC synthesis and other peptide-based applications .
属性
IUPAC Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHCDKNSNAYJP-UMSFTDKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
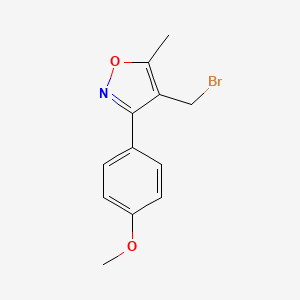

![Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B8262452.png)
![2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid](/img/structure/B8262454.png)
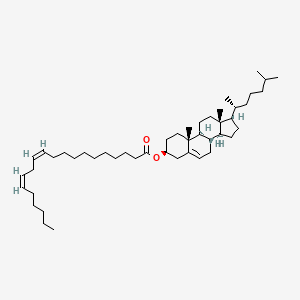
![(1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one](/img/structure/B8262464.png)
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide](/img/structure/B8262473.png)
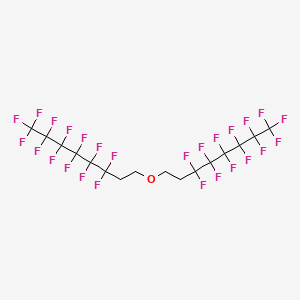
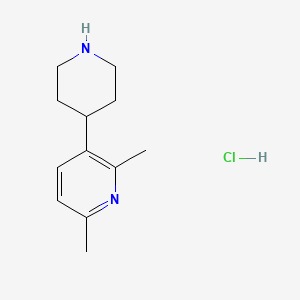
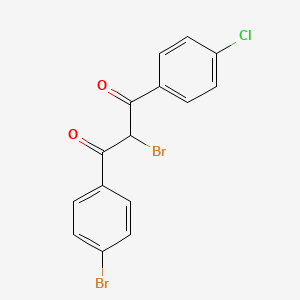
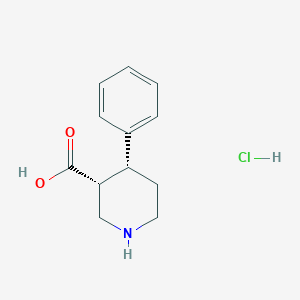
![9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8262507.png)
![4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B8262510.png)
![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)
